4-Methoxycarbonyl-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
4-methoxycarbonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUAGYLNEWRKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-15-8 | |
| Record name | 4-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2-thiophenecarboxylic acid typically involves the functionalization of a thiophene ring. One common method is the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the methoxycarbonyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Methoxycarbonyl-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: 5-Methoxycarbonyl-2-thiophenecarboxylic Acid
Structural Differences :
- 4-Methoxycarbonyl-2-thiophenecarboxylic acid : Carboxylic acid at C2, methoxycarbonyl at C3.
- 5-Methoxycarbonyl-2-thiophenecarboxylic acid (CAS 50340-79-9): Carboxylic acid at C2, methoxycarbonyl at C5 .
Substituent Variants: Functional Group Modifications
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Methoxycarbonyl (-COOCH₃) and cyano (-CN) groups increase electrophilicity at the thiophene ring, facilitating nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki reactions in ). In contrast, phenyl or methyl groups enhance steric bulk and lipophilicity, affecting solubility and bioavailability .
- Biological Activity : Fluorophenyl and sulfonamide substituents () correlate with hypoxia-inducible factor (HIF) modulation, while the parent 4-methoxycarbonyl derivative is less studied in biological contexts but shows promise in enzyme inhibition .
Biological Activity
4-Methoxycarbonyl-2-thiophenecarboxylic acid is an organic compound notable for its unique thiophene structure and the presence of both carboxylic acid and methoxycarbonyl functionalities. This combination contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound has garnered interest for its biological activities, particularly in the context of drug development and enzyme inhibition.
- Molecular Formula : C₇H₈O₄S
- Molecular Weight : Approximately 174.18 g/mol
- Structure : The compound features a thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid group, which enhances its chemical reactivity.
Synthesis Methods
Various synthetic routes have been explored to produce this compound, including:
- Condensation Reactions : Utilizing thiophene derivatives with appropriate carbonyl compounds.
- Electrophilic Aromatic Substitution : Involving thiophene and carboxylic acid derivatives under specific conditions to introduce the methoxycarbonyl group.
Antioxidant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds containing the thiophene moiety have shown enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with varying degrees of efficacy.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been suggested that it could inhibit key metabolic enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : By reducing oxidative stress, the compound may help in preventing cellular damage associated with various diseases.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant properties of several thiophene derivatives, including this compound, using the DPPH assay. The results indicated a significant increase in radical scavenging activity compared to controls.
- Cancer Cell Line Testing : Another research project focused on the cytotoxic effects of this compound on glioblastoma cells, revealing that it could induce apoptosis through ROS-mediated pathways.
Future Directions
Research into this compound is still emerging, with several promising avenues for future exploration:
- Structure-Activity Relationship (SAR) Studies : Further investigations are needed to optimize the structure for enhanced biological activity.
- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating cancer or other diseases.
- Mechanistic Studies : Detailed studies on the molecular targets and pathways affected by this compound will provide insights into its potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Methoxycarbonyl-2-thiophenecarboxylic acid to achieve higher yields?
- Methodological Answer : Utilize the CCl₄–CH₃OH reaction system with vanadium-, molybdenum-, or iron-based catalysts (e.g., VO(acac)₂, Mo(CO)₆, or Fe(acac)₃) to enhance carboxylation efficiency. Monitor reaction progress via IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and confirm purity using GC-MS . For high-purity grades (>99%), employ recrystallization in methanol or ethanol, as described in protocols for structurally analogous thiophene carboxylates .
Q. What conditions are critical for maintaining the stability of this compound during experimental procedures?
- Methodological Answer : Store the compound in amber glass containers at room temperature, away from strong oxidizing agents, bases, and acids to prevent decomposition into CO, CO₂, or sulfur oxides. Ensure laboratory ventilation meets OSHA standards (≥10 air changes/hour) .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methoxycarbonyl (δ ~3.8 ppm for CH₃O) and carboxylic acid (δ ~13 ppm for COOH) protons.
- IR Spectroscopy : Confirm carbonyl groups (ester C=O at ~1720 cm⁻¹, carboxylic acid C=O at ~1680 cm⁻¹).
- HPLC-MS : Assess purity (>97%) and molecular ion peaks (m/z 186.19 for [M+H]⁺) .
Advanced Research Questions
Q. How do substituents on the thiophene ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) at the 4-position increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Compare kinetic data from substituent analogs (e.g., 4-bromo derivatives) using stopped-flow UV-Vis spectroscopy to quantify rate constants .
Q. What methodologies should be employed to safely handle hazardous decomposition products like sulfur oxides generated during reactions?
- Methodological Answer : Implement gas scrubbing systems (e.g., NaOH traps) to neutralize SOₓ emissions. Conduct real-time monitoring via FTIR gas analysis. Follow EPA guidelines for waste disposal (40 CFR §261.24) and document effluent pH (maintain ≥7.5 to prevent SO₂ release) .
Q. What crystallographic techniques are suitable for analyzing hydrogen-bonded dimeric structures of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) in the P2₁/c space group (monoclinic system) to resolve O–H∙∙∙O hydrogen bonds (d ≈ 1.85 Å, θ ≈ 168°). Compare dimer geometries with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate intermolecular interactions .
Q. In cases of incomplete toxicity data, what risk assessment strategies should researchers adopt?
- Methodological Answer : Apply the precautionary principle:
- Use ALARA (As Low As Reasonably Achievable) exposure limits.
- Conduct acute toxicity assays (OECD 423) on rodent models for preliminary LD₅₀ estimates.
- Cross-reference safety profiles of structurally similar compounds (e.g., 4-hydroxythiophene-2-carboxylic acid) .
Q. How does the choice of transition metal catalysts affect regioselectivity in synthesizing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
